![molecular formula C9H27NOSi2Sn B14228459 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine CAS No. 499242-95-4](/img/structure/B14228459.png)
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is a complex organosilicon compound that features both silicon and tin atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine typically involves the reaction of trimethylsilylamine with trimethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiNH2+(CH3)3SnCl→(CH3)3SiN[(CH3)3Sn]O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannic oxide.
Reduction: Reduction reactions can yield simpler organosilicon and organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and stannic oxide.
Reduction: Simpler organosilicon and organotin compounds.
Substitution: Various organosilicon and organotin derivatives depending on the substituent introduced.
科学研究应用
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon and organotin compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to the final product.
作用机制
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine involves its interaction with specific molecular targets. The silicon and tin atoms within the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include:
Bond Formation: The compound can form stable bonds with other molecules, leading to the formation of new compounds.
Catalysis: It can act as a catalyst in certain reactions, enhancing the reaction rate without being consumed in the process.
相似化合物的比较
Similar Compounds
Trimethylsilylamine: A simpler organosilicon compound without the tin atom.
Trimethylstannyl chloride: An organotin compound without the silicon atom.
Hexamethyldisilazane: Another organosilicon compound with different functional groups.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is unique due to the presence of both silicon and tin atoms within its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
属性
CAS 编号 |
499242-95-4 |
|---|---|
分子式 |
C9H27NOSi2Sn |
分子量 |
340.20 g/mol |
IUPAC 名称 |
[dimethyl-[trimethylsilyl(trimethylstannyloxy)amino]silyl]methane |
InChI |
InChI=1S/C6H18NOSi2.3CH3.Sn/c1-9(2,3)7(8)10(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
InChI 键 |
BETRROCNEAIHCA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(O[Sn](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
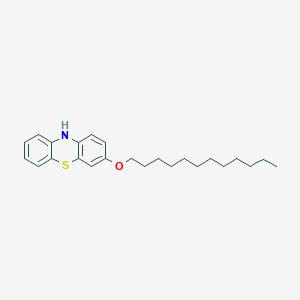
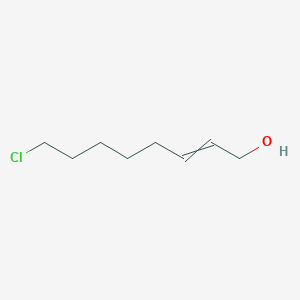
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)
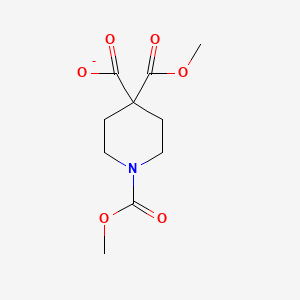
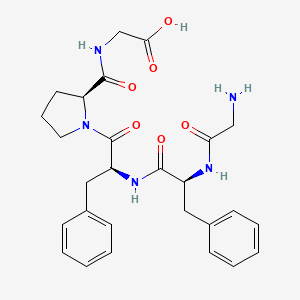
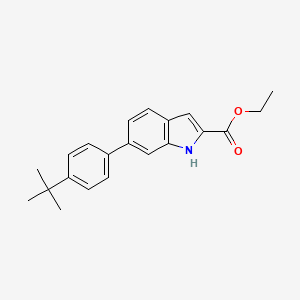
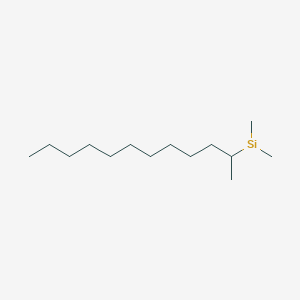
![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
